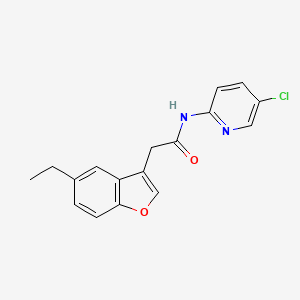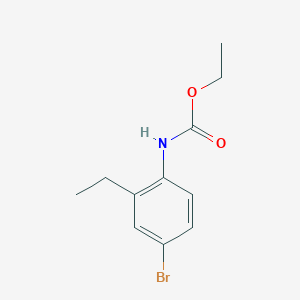![molecular formula C22H20O6 B4631453 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate](/img/structure/B4631453.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of 6H-benzo[c]chromen analogues, including 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate, can be achieved through microwave-assisted cyclization under mildly basic conditions. Aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, for example, are cyclized by microwave irradiation in dimethylformamide in the presence of K2CO3, yielding corresponding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues in 50-72% yields (Dao et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of 6H-benzo[c]chromen has been studied extensively through X-ray crystallography and other techniques. For instance, the crystal structure of related compounds has revealed how substituents affect molecular conformation and interactions, providing insights into the structural dynamics of these molecules (Abou et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 6H-benzo[c]chromen derivatives, including 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate, involves interactions with metals and potential for forming fluorescent probes. Research has highlighted the selective sensor properties of these compounds for iron (III) and their fluorescent enhancement in the presence of metals, suggesting a wide range of chemical reactivity and applications (Gülcan et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of compounds like 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate, are crucial for their practical applications. Studies on related compounds provide valuable information on how structural variations influence these physical properties, which is essential for their use in various scientific domains (Portalone, 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under different conditions, are integral to understanding and utilizing 6H-benzo[c]chromen derivatives. Research focusing on the synthesis and reactivity of these compounds underlines their potential for producing a wide array of derivatives with varied chemical properties, enabling their application in diverse scientific fields (Hazeri et al., 2014).
Scientific Research Applications
Synthesis Techniques
The synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, which include compounds like "6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate," has been achieved through various methods. For instance, microwave-assisted cyclization under mildly basic conditions has proven effective for synthesizing these compounds from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, offering yields of 50-72% (Dao et al., 2018). Another approach involves intramolecular O-/N-arylations with sp2C–Br bonds in the presence of potassium-tert-butoxide base, leading to efficient synthesis of fused heterocycles including 6H-benzo[c]chromenes (Singha et al., 2015).
Fluorescence and Metal Interaction
Research into the fluorescence properties and metal interaction of related compounds has revealed significant findings. For example, (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, a related molecule, has been identified as a fluorescent molecule displaying enhanced fluorescence in the presence of metals, suggesting potential applications in fluorescence probes and spectrofluorometry (Gülcan et al., 2021).
Antimicrobial and Biological Activity
Modified coumarins, such as Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, have shown low toxicity and potential as stimulants for the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities (Garazd et al., 2002). Additionally, coumarin derivatives containing pyrazole and indenone rings have been evaluated as potent antioxidant and antihyperglycemic agents, with some compounds showing significant activity in these areas (Kenchappa et al., 2017).
Novel Methodologies for Synthesis
Innovative methodologies have been developed for the synthesis of the benzo[b]phenanthridine and 6H-dibenzo[c,h]chromen-6-one skeletons, showcasing the versatility and broad applicability of these compounds in synthetic chemistry (Pradeep et al., 2016).
properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-25-18-10-7-13(11-20(18)26-2)21(23)27-14-8-9-16-15-5-3-4-6-17(15)22(24)28-19(16)12-14/h7-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENNLPZVSRQTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL 3,4-dimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4631378.png)


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4631398.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4631406.png)
![methyl 4-ethyl-5-methyl-2-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4631410.png)
![N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4631418.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate](/img/structure/B4631420.png)
![2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4631449.png)
![dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate](/img/structure/B4631461.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)